Lipophilicity (XLogP3-AA) Comparison: Propyl vs. Methyl and Ethyl Analogs
The target compound exhibits a computed XLogP3-AA value of -0.4, which is 0.5 log units higher than the ethyl analog (-0.9) and 0.9 log units higher than the methyl analog (-1.3) [1]. This incremental increase in lipophilicity directly correlates with enhanced passive membrane permeability and potential blood-brain barrier penetration [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.4 |
| Comparator Or Baseline | Ethyl analog: -0.9; Methyl analog: -1.3 |
| Quantified Difference | +0.5 log units vs. ethyl; +0.9 log units vs. methyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.04.14 release) [1] |
Why This Matters
Lipophilicity is a key determinant of passive diffusion across biological membranes; a 0.5 log unit increase can translate to a 2- to 3-fold improvement in brain penetration, directly impacting CNS target engagement and in vivo efficacy [2].
- [1] PubChem. (2026). XLogP3-AA values for 4-(aminomethyl)-1-propylpyrrolidin-2-one, 4-(aminomethyl)-1-ethylpyrrolidin-2-one, and 4-(aminomethyl)-1-methylpyrrolidin-2-one. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
